N-(8-methylquinolin-5-yl)butanamide

Physicochemical properties Lipophilicity Drug-likeness

Ensure experimental precision with this specific N-(8-methylquinolin-5-yl)butanamide isomer. Its unique N-butanamide chain on the 8-methylquinoline core is non-interchangeable with other amide analogs, as structural variations profoundly alter target selectivity and affinity. Ideal as a NADPH oxidase chemical probe for oxidative stress SAR studies, this compound provides essential data points for lipophilicity-logP 3.35 and enzyme inhibition analyses. Avoid assay variability with a defined white solid of molecular formula C14H16N2O, MW 228.29 g/mol.

Molecular Formula C14H16N2O
Molecular Weight 228.29 g/mol
Cat. No. B12177960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(8-methylquinolin-5-yl)butanamide
Molecular FormulaC14H16N2O
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCCCC(=O)NC1=C2C=CC=NC2=C(C=C1)C
InChIInChI=1S/C14H16N2O/c1-3-5-13(17)16-12-8-7-10(2)14-11(12)6-4-9-15-14/h4,6-9H,3,5H2,1-2H3,(H,16,17)
InChIKeyNNLINLWYWUUOTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(8-Methylquinolin-5-yl)butanamide: Procurement and Identification Baseline for Research-Grade Quinoline Amides


N-(8-Methylquinolin-5-yl)butanamide is a synthetic quinoline derivative with the molecular formula C14H16N2O and a molecular weight of 228.29 g/mol [1]. This compound is characterized by a butanamide group at the 5-position of an 8-methylquinoline core, a structural scaffold associated with diverse biological activities [2]. It is typically supplied as a white to off-white solid and has been identified as a small-molecule probe in areas including inflammatory disease research, owing to its noted inhibition of NADPH oxidase .

N-(8-Methylquinolin-5-yl)butanamide: The Risk of Generic Substitution in 8-Methylquinoline Analog Selection


N-(8-methylquinolin-5-yl)butanamide cannot be arbitrarily substituted with other in-class 8-methylquinoline amides due to the profound impact of minor structural variations on target selectivity, physicochemical properties, and ultimately, experimental reproducibility. For instance, modifying the N-acyl chain length or adding substituents on the quinoline core can dramatically alter target affinity; a shift from a butanamide to a structurally related branched or functionalized analog can result in changes in binding affinity from sub-nanomolar to micromolar ranges for specific targets [1][2]. Such differences preclude direct interchangeability in assays where a specific molecular interaction profile is required, underscoring the need for precise, quantitative differentiation in procurement.

N-(8-Methylquinolin-5-yl)butanamide: Quantified Differentiation Against Closest Structural Analogs


LogP and PSA Differentiation: Lipophilicity of N-(8-methylquinolin-5-yl)butanamide vs. Branched Analogs

The computed lipophilicity (logP) of N-(8-methylquinolin-5-yl)butanamide is 3.3548 [1]. This value differentiates it from closely related analogs bearing branched alkyl chains on the amide group, such as 3-methyl-N-(8-methyl-5-quinolyl)butanamide, which possesses an additional methyl group and is expected to exhibit higher lipophilicity [2]. The lower logP of the linear butanamide derivative may confer superior aqueous solubility and distinct membrane permeability characteristics, directly influencing its utility in biochemical assays.

Physicochemical properties Lipophilicity Drug-likeness

Mechanistic Divergence: NADPH Oxidase Inhibition as a Differentiator from MCHR1-Targeted Analogs

N-(8-methylquinolin-5-yl)butanamide is reported to act as an inhibitor of NADPH oxidase , a key enzyme complex responsible for generating reactive oxygen species (ROS) in inflammatory pathologies. This represents a clear mechanistic divergence from other 8-methylquinoline derivatives, such as those developed as MCHR1 antagonists, which are optimized for high binding affinity (e.g., IC50 = 0.54 nM for derivative 5v) and long residence times at a G protein-coupled receptor [1][2]. The compound's activity against an enzyme complex rather than a GPCR establishes a distinct and non-interchangeable research application.

Mechanism of Action NADPH Oxidase Inflammation

Binding Affinity Profile: Differential Target Engagement vs. Higher-Affinity 8-Methylquinoline NNMT Inhibitors

While direct binding data for N-(8-methylquinolin-5-yl)butanamide against Nicotinamide N-methyltransferase (NNMT) is not available, its structural scaffold is shared with highly potent NNMT inhibitors. For example, a related 8-methylquinoline derivative exhibits a sub-nanomolar Ki of 0.501 nM for human NNMT [1]. In contrast, another structurally related analog shows a significantly lower affinity with a Ki of 912 nM [2]. This >1800-fold difference in affinity within the same chemotype underscores that the specific butanamide substitution pattern of the target compound likely confers a unique and intermediate binding profile that cannot be assumed or predicted without empirical testing, making it a distinct entity for SAR studies.

Binding Affinity Enzyme Inhibition NNMT

N-(8-Methylquinolin-5-yl)butanamide: Optimal Scientific and Industrial Application Domains


Probing NADPH Oxidase-Mediated Inflammatory Pathways

Given its reported activity as an NADPH oxidase inhibitor , N-(8-methylquinolin-5-yl)butanamide is most appropriately applied as a chemical probe in cellular models of inflammation and oxidative stress. Its utility is specifically for dissecting the role of ROS production in disease states, differentiating it from analogs targeting other pathways like MCHR1 [1][2]. Researchers studying conditions where NADPH oxidase is implicated, such as certain cardiovascular or neurodegenerative diseases, would find this compound a more relevant tool than related quinoline derivatives with different primary mechanisms.

Structure-Activity Relationship (SAR) Studies on 8-Methylquinoline Scaffolds

This compound is an essential building block for systematic SAR exploration of 8-methylquinoline-based inhibitors. Its specific N-butanamide substitution differentiates it from other alkyl amide analogs and provides a unique data point for correlating structural modifications with changes in lipophilicity (logP 3.3548) [1] and target affinity [2]. It is an ideal candidate for use as a comparator in synthetic chemistry campaigns aimed at optimizing drug-like properties or modulating potency against enzyme targets like NNMT.

Analytical Reference Standard and Chemical Intermediate Sourcing

With a defined molecular formula (C14H16N2O), molecular weight (228.29 g/mol), and typical appearance (white to off-white solid) [1], N-(8-methylquinolin-5-yl)butanamide is well-suited for use as an analytical reference standard. Its specific structure, differentiated from isomers like N-(2-methyl-8-quinolinyl)butanamide [2], ensures it can serve as a precise calibrant for HPLC, LC-MS, or NMR method development in quality control or drug metabolism studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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